![molecular formula C11H19Br B13209846 [1-(Bromomethyl)cyclobutyl]cyclohexane](/img/structure/B13209846.png)
[1-(Bromomethyl)cyclobutyl]cyclohexane
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Overview
Description
[1-(Bromomethyl)cyclobutyl]cyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclohexane ring bonded to a cyclobutyl group, which is further substituted with a bromomethyl group. The presence of the bromomethyl group makes this compound reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Bromomethyl)cyclobutyl]cyclohexane typically involves the bromination of cyclobutylmethylcyclohexane. This can be achieved through the following steps:
Formation of Cyclobutylmethylcyclohexane: This intermediate can be synthesized by reacting cyclohexylmagnesium bromide with cyclobutanone, followed by reduction.
Bromination: The intermediate is then subjected to bromination using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
[1-(Bromomethyl)cyclobutyl]cyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones and reduced to form hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH, NH3, or RSH in polar solvents.
Elimination: Strong bases like KOH or NaOEt in ethanol.
Oxidation: Oxidizing agents like KMnO4 or CrO3.
Reduction: Reducing agents like LiAlH4 or H2/Pd.
Major Products
Substitution: Formation of alcohols, amines, or thioethers.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
[1-(Bromomethyl)cyclobutyl]cyclohexane has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(Bromomethyl)cyclobutyl]cyclohexane in chemical reactions involves the reactivity of the bromomethyl group. This group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The compound can also undergo elimination reactions to form alkenes. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethylcyclobutane: Lacks the bromomethyl group, making it less reactive.
Cyclohexylbromide: Contains a bromine atom directly bonded to the cyclohexane ring.
Cyclobutylmethylcyclohexane: Similar structure but without the bromomethyl substitution.
Uniqueness
The presence of the bromomethyl group in [1-(Bromomethyl)cyclobutyl]cyclohexane makes it more reactive and versatile in chemical reactions compared to its similar compounds. This reactivity allows for a broader range of applications in synthesis and research.
Biological Activity
[1-(Bromomethyl)cyclobutyl]cyclohexane is a compound characterized by its unique structural features, combining cyclobutane and cyclohexane moieties with a bromomethyl substituent. This configuration may influence its biological activity and reactivity patterns, making it a subject of interest in various fields including medicinal chemistry and organic synthesis.
The compound's structure allows for diverse chemical reactions, including:
- Substitution Reactions : The bromomethyl group can be replaced by nucleophiles, forming alcohols, amines, or thioethers.
- Elimination Reactions : It can undergo elimination to yield alkenes.
- Oxidation and Reduction : The compound can be oxidized to form alcohols or ketones and reduced to hydrocarbons.
The biological activity of this compound is largely attributed to the reactivity of the bromomethyl group. This group participates in nucleophilic substitution reactions, which are vital for its interactions with biological macromolecules. The specific pathways and molecular targets depend on the reaction conditions and the nature of the nucleophiles involved.
Medicinal Chemistry
Research has indicated potential applications of this compound in drug development. Its unique structure may facilitate the design of molecules with specific biological activities, particularly in targeting enzyme-substrate interactions. This capability is crucial for developing therapeutic agents that can modulate biological processes effectively.
Case Studies
- Enzyme Interaction Studies : The compound has been investigated for its ability to interact with various enzymes, potentially serving as an inhibitor or substrate. Such studies are essential for understanding its role in biochemical pathways and its potential therapeutic applications.
- Synthesis of Complex Molecules : As an intermediate in organic synthesis, this compound has been utilized to create more complex structures that exhibit biological activity. This includes derivatives that may have enhanced efficacy against specific targets in cancer therapy .
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C11H19Br |
---|---|
Molecular Weight |
231.17 g/mol |
IUPAC Name |
[1-(bromomethyl)cyclobutyl]cyclohexane |
InChI |
InChI=1S/C11H19Br/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h10H,1-9H2 |
InChI Key |
UVPPGIWDTBXLNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2(CCC2)CBr |
Origin of Product |
United States |
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